Biphenomycin B
Description
Significance of Natural Products in Antimicrobial Discovery
The discovery of antibiotics has been profoundly influenced by natural products. Microorganisms, particularly bacteria and fungi, produce a vast array of secondary metabolites, many of which possess antimicrobial properties. cdnsciencepub.commdpi.com This rich source of chemical diversity has been the mainstay for antibiotic development for decades. cdnsciencepub.comnih.gov Despite a period where the pharmaceutical industry largely shifted towards synthetic libraries, challenges in identifying new synthetic antibiotic scaffolds and the increasing prevalence of multi-antibiotic-resistant pathogens have led to a renewed interest in natural products. cdnsciencepub.commdpi.comhilarispublisher.com Advances in technologies such as next-generation genome sequencing, bioinformatics, and analytical chemistry are facilitating the discovery of new natural product antibiotics. cdnsciencepub.com Natural products offer the potential for novel mechanisms of action and diverse chemical structures that can help address the pressing issue of antimicrobial resistance. hilarispublisher.comnih.gov
Overview of Cyclic Peptide Antibiotics
Cyclic peptides represent a significant class of natural products with diverse biological activities, including potent antimicrobial properties. wikipedia.orgaltabioscience.commdpi.comresearchgate.net Unlike their linear counterparts, cyclic peptides possess a circular sequence of bonds, which can be formed through various linkages, such as amide bonds between the amino and carboxyl termini, or connections involving side chains. wikipedia.orgmdpi.com This cyclic structure confers several advantages, including increased conformational stability, enhanced resistance to enzymatic degradation, and sometimes improved cellular uptake compared to linear peptides. altabioscience.comnih.govrsc.orgresearchgate.net These properties make cyclic peptides attractive candidates for therapeutic development. altabioscience.comnih.gov Naturally occurring cyclic peptide antibiotics have been isolated from a variety of sources, including bacteria, fungi, and marine organisms. wikipedia.orgmdpi.com Examples of well-known cyclic peptide antibiotics include vancomycin, daptomycin, and polymyxin (B74138) B. wikipedia.orgrsc.orgnih.gov
Historical Context and Initial Discovery of Biphenomycin B
This compound is a natural product that emerged from the screening of microbial sources for new antibiotics. It was initially isolated from the culture filtrates of Streptomyces griseorubiginosus No. 43708. rsc.orgrsc.orgmedkoo.comnih.govpsu.edu The discovery of this compound, alongside Biphenomycin A, was reported in the mid-1980s. nih.gov These compounds were identified as novel peptide antibiotics based on spectroscopic and chemical evidence. nih.gov Their unique structural feature is the presence of a biphenyl (B1667301) moiety incorporated within a 15-membered cyclic peptide ring. nih.govrsc.org Initial research indicated that this compound exhibited potent antibacterial activities, particularly against Gram-positive bacteria and notably against β-lactam-resistant strains. rsc.orgrsc.orgnih.gov The structural elucidation of this compound established its chemical formula as C23H28N4O7. nih.gov
Research findings related to this compound include studies on its structural elucidation and total synthesis. The structure was determined through spectroscopic and chemical methods. nih.gov The total synthesis of this compound has been achieved, providing a route to obtain the compound and its derivatives for further study. rsc.orgrsc.orgnih.govnih.govrsc.org Synthetic approaches have involved key transformations such as Suzuki coupling reactions and macrolactam formation to construct the cyclic peptide containing the biphenyl moiety. rsc.orgnih.govnih.govresearchgate.net These synthetic efforts have also allowed for the preparation of derivatives to investigate the influence of structural modifications on its biological activity, such as the impact of the central amino acid on translation inhibition. nih.govresearchgate.net
Here is a summary of some key data points regarding this compound:
| Property | Value | Source |
| Molecular Formula | C23H28N4O7 | nih.gov |
| Molecular Weight | 472.5 g/mol (Computed) | nih.gov |
| Monoisotopic Mass | 472.19579924 Da (Computed) | nih.gov |
| XLogP3 | -2.9 (Computed) | nih.gov |
| Source Organism | Streptomyces griseorubiginosus No. 43708 | rsc.orgmedkoo.comnih.govpsu.edunih.gov |
| Structure Type | Cyclic peptide with biphenyl moiety | nih.govrsc.org |
| Ring Size | 15-membered | nih.govrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,17-dihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c24-10-15(28)9-17-22(32)27-18(23(33)34)8-14-6-12(2-4-20(14)30)11-1-3-19(29)13(5-11)7-16(25)21(31)26-17/h1-6,15-18,28-30H,7-10,24-25H2,(H,26,31)(H,27,32)(H,33,34)/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLPMCIPYGNLJD-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)CC(CN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)C[C@H](CN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143025 | |
| Record name | Biphenomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100217-74-1 | |
| Record name | Biphenomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100217741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin and Isolation of Biphenomycin B
Microbial Source Identification
Biphenomycin B, along with biphenomycin A, was initially isolated from the cultured broth of Streptomyces griseorubiginosus No. 43708. researchgate.netnih.gov This highlights the significance of the Streptomyces genus as a prolific source of diverse secondary metabolites, including antibiotics. Other strains of Streptomyces griseorubiginosus have also been reported to produce secondary metabolites, such as angucyclinone-type rubiginones, other biphenomycins (including biphenomycin C), glycosilated anthracyclines, and alkaloids. nih.gov
Streptomyces griseorubiginosus Strain Characterization
Streptomyces griseorubiginosus is a bacterial species belonging to the genus Streptomyces, which is found in soil environments. wikipedia.orgfrontiersin.org Characterization of different strains involves examining morphological, physiological, and biochemical characteristics, as well as genetic analysis like multilocus sequence analysis (MLSA) and 16S rRNA gene sequencing. frontiersin.org For instance, one study identified a strain, LJS06, as Streptomyces griseorubiginosus based on these methods, noting its ability to produce enzymes like amylase, cellulase, chitinase, and protease, as well as siderophores, polyamines, and indole-3-acetic acid. frontiersin.org The strain Streptomyces griseorubiginosus No. 43708 is specifically noted as a producer of biphenomycins A and B. researchgate.netnih.gov
Fermentation and Cultivation Strategies for this compound Production
The production of secondary metabolites like this compound from Streptomyces strains typically involves fermentation processes. These strategies aim to optimize the conditions for microbial growth and product biosynthesis. While specific detailed fermentation protocols solely focused on maximizing this compound yield are not extensively detailed in the provided results, the general principles of microbial fermentation apply. This includes managing factors such as media composition, temperature, aeration, and incubation time.
Influence of Co-culture Systems on Biphenomycin Production
Co-culture systems, where two or more microbial species are grown together, have been explored as a strategy to enhance the production of secondary metabolites. d-nb.infonih.gov In the context of biphenomycins, the production of biphenomycin A by Streptomyces griseorubiginosus 43708 was found to be stimulated by a mixed culture with Pseudomonas maltophilia 1928. d-nb.infoasm.orgnih.gov This enhancement was attributed to enzymatic activity from the co-cultured Pseudomonas maltophilia, suggesting that this partner strain might convert a precursor produced by Streptomyces griseorubiginosus into biphenomycin A. asm.orgnih.gov Studies on co-culturing Streptomyces griseorubiginosus 43708 with Pseudomonas maltophilia 1928 investigated different inoculation volumes and times for introducing the partner strain, finding that adding the seed culture of Pseudomonas maltophilia at various proportions (e.g., 0 to 10%) could influence biphenomycin A production, with a 2% ratio yielding favorable results for biphenomycin A accumulation. d-nb.info This indicates that microbial interactions in co-culture can play a significant role in the biosynthesis and accumulation of biphenomycin-type compounds.
Isolation Methodologies for this compound Purification
The isolation and purification of natural products like this compound from complex fermentation broths require sophisticated separation techniques. Chromatographic methods are fundamental in this process.
Chromatographic Techniques in Natural Product Isolation
Molecular Architecture and Structural Characterization of Biphenomycin B
Elucidation of the Cyclic Peptide Framework
Biphenomycin B is classified as a cyclic peptide antibiotic. nih.govresearchgate.net The core structure is a 15-membered ring composed of amino acid residues. nih.gov The elucidation of this framework was achieved through a combination of chemical degradation and spectroscopic analysis. The peptide nature of the molecule was established, revealing the sequence and connectivity of the constituent amino acids that form the macrocycle. nih.gov It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), where a precursor peptide undergoes significant enzymatic modifications to yield the final bioactive conformation. nih.govresearchgate.net The biosynthesis involves the formation of a macrocycle through the cross-linking of specific amino acid side chains. nih.govacs.org
Integration of the Biphenyl (B1667301) Moiety within the Macrocyclic Ring
A defining characteristic of this compound is the presence of a biphenyl moiety integrated directly into its 15-membered macrocyclic ring. nih.gov This structural feature is rare in natural products and is crucial for its biological activity. The biphenyl bridge is formed by a carbon-carbon (C-C) linkage between two ortho-tyrosine residues. acs.orgchemrxiv.org The biosynthesis of this linkage is a key step, catalyzed by a vitamin B12-dependent radical SAM enzyme that cross-links the side chains of what were originally two phenylalanine residues within the precursor peptide. nih.govacs.orgchemrxiv.org These phenylalanine residues first undergo ortho-hydroxylation to form ortho-tyrosine, which then enables the subsequent biaryl coupling to close the macrocycle. acs.org This integration creates a rigid and conformationally constrained structure.
Spectroscopic and Chemical Approaches to Structural Determination
The definitive structure of this compound was established through the extensive use of modern spectroscopic techniques, corroborated by chemical evidence. nih.gov These methods provided detailed insights into the molecule's connectivity, stereochemistry, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of this compound and its analogues. nih.govacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to determine the complex stereochemistry and solution conformation of the molecule. acs.org
Techniques such as 1H–1H Total Correlation Spectroscopy (TOCSY) and 1H–13C Heteronuclear Single Quantum Coherence (HSQC) were used to assign the proton and carbon signals for each amino acid residue. acs.org Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provided crucial information about through-space proton-proton proximities, allowing for the determination of the peptide's three-dimensional fold. acs.org Furthermore, 1H–13C Heteronuclear Multiple Bond Correlation (HMBC) spectra helped to confirm the connectivity across the peptide bonds and the unique biphenyl linkage. acs.org This comprehensive NMR analysis defined the relative stereochemistry of the chiral centers and the constrained conformation imposed by the macrocyclic structure. acs.orgacs.org
Table 1: NMR Techniques Used in the Structural Analysis of Biphenomycin-like Peptides
| NMR Experiment | Information Obtained |
|---|---|
| 1H NMR | Provides information on the proton environment and coupling constants. |
| 13C NMR | Identifies the carbon skeleton of the molecule. |
| TOCSY | Establishes correlations between all protons within a spin system (e.g., an amino acid residue). acs.org |
| NOESY | Identifies protons that are close in space, revealing conformational details and the 3D structure. acs.org |
| HSQC | Correlates directly bonded proton and carbon atoms. acs.org |
Mass spectrometry (MS) has played a vital role in determining the elemental composition and molecular weight of this compound. nih.gov High-resolution mass spectrometry (HR-MS) provided the precise molecular formula, C23H28N4O7. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been instrumental in studying the biosynthetic pathway, allowing for the characterization of precursor peptides and modified intermediates. acs.org For instance, MS analysis was used to detect the specific mass gains associated with post-translational modifications, such as the +16 Da shift corresponding to the hydroxylation of phenylalanine residues, a key step in the formation of the ortho-tyrosine units required for the biphenyl bridge. acs.org
Table 2: Key Molecular Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H28N4O7 | nih.gov |
| Molecular Weight | 484.49 g/mol | Calculated from formula |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenylalanine |
Biosynthetic Pathways and Genetic Foundations of Biphenomycin B
Proposed Biosynthetic Origin of Biphenomycin B
This compound is a peptide antibiotic containing non-proteinogenic amino acids. mdpi.com Its structure, particularly the presence of a biphenyl (B1667301) moiety and non-proteinogenic components, suggests a complex biosynthetic origin. nih.gov While the complete, step-by-step biosynthetic pathway is not fully elucidated in the provided search results, the nature of the molecule points towards specific synthetic mechanisms.
Ribosomal versus Non-Ribosomal Peptide Synthesis Considerations
Peptide antibiotics in bacteria are synthesized through two primary pathways: ribosomal peptide synthesis (RP) and non-ribosomal peptide synthesis (NRP). krisp.org.zaresearchgate.net Ribosomal synthesis utilizes the ribosome and mRNA template to produce peptides composed solely of the 20 standard proteinogenic amino acids. krisp.org.zaresearchgate.net These peptides can undergo post-translational modifications, including cyclization. krisp.org.zaresearchgate.net
In contrast, non-ribosomal peptide synthesis is carried out by large multimodular enzyme complexes called non-ribosomal peptide synthetases (NRPSs). krisp.org.zaresearchgate.netresearchgate.net NRPSs can incorporate a wide variety of non-proteinogenic amino acids, as well as D-amino acids, and can perform various modifications like cyclization, acylation, and the formation of unusual linkages, all without an mRNA template. krisp.org.zaresearchgate.netresearchgate.net
Given that this compound contains non-proteinogenic amino acids and a unique biphenyl structure not typically assembled by the ribosome, its biosynthesis is characteristic of a non-ribosomal process. mdpi.comkrisp.org.zaresearchgate.netresearchgate.net The presence of such structural complexities is a strong indicator that NRPS machinery is involved in its assembly. krisp.org.zaresearchgate.netresearchgate.net
Enzymatic Mechanisms in this compound Assembly
The assembly of this compound likely involves a series of enzymatic steps catalyzed by NRPSs and potentially other tailoring enzymes. While specific enzymatic mechanisms for this compound are not detailed in the provided snippets, the biosynthesis of similar biaryl-containing peptides, such as arylomycins, involves the formation of a biaryl linkage. researchgate.net Total synthesis efforts for this compound have explored the formation of the biphenyl moiety through reactions like Suzuki-Miyaura coupling, suggesting that enzymatic equivalents of such coupling reactions might be involved in the natural biosynthetic route. rsc.orgresearchgate.netnih.govtdx.cat
The incorporation of non-proteinogenic amino acids, such as hydroxyornithine and diisotyrosine derivatives, into this compound would be facilitated by the substrate-specific adenylation domains within the NRPS modules. psu.edu These domains select and activate the appropriate amino acid precursors for incorporation into the growing peptide chain. Further enzymatic steps would be required for peptide bond formation, cyclization to form the 15-membered ring, and the creation of the biphenyl linkage. nih.govrsc.org
Research on the synthesis of components of this compound, such as hydroxyglutamic acids and hydroxyornithine, highlights the complexity of synthesizing these non-proteinogenic precursors, which would also involve dedicated enzymatic pathways in the producing organism. rsc.orgresearchgate.netbeilstein-journals.org
Genetic Determinants of this compound Production
The biosynthesis of non-ribosomal peptides is encoded by biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgoup.com These clusters typically contain genes encoding the core NRPS enzymes, as well as genes for tailoring enzymes (e.g., cyclases, modifying enzymes), transport proteins, and regulatory elements. nih.gov
For this compound, the genetic determinants would reside within a BGC in the genome of the producing organism, Streptomyces griseorubiginosus. rsc.orgmedchemexpress.commedchemexpress.comscispace.com Studies on other Streptomyces species have identified BGCs for peptide antibiotics, often containing multiple genes involved in the assembly of the final product. mdpi.comnih.gov For instance, the biosynthesis of a related tetrapeptide antibiotic, GE81112, involves fourteen biosynthetic genes (getA–N) located within a larger BGC in Streptomyces sp. L-49973. mdpi.com It is highly probable that a similar gene cluster organization exists for this compound biosynthesis, encoding the necessary NRPS modules and auxiliary enzymes required for the formation of its unique structure, including the biphenyl moiety and the incorporation of non-proteinogenic amino acids. mdpi.comnih.gov
The activation of these silent or cryptic BGCs in Streptomyces is often influenced by cultivation conditions, suggesting the presence of complex regulatory mechanisms governing the expression of the genes involved in this compound production. frontiersin.orgoup.com
Total Synthesis and Chemical Derivatization of Biphenomycin B
Strategic Approaches to Biphenomycin B Total Synthesis
Strategic approaches to the total synthesis of this compound often involve assembling the molecule from smaller, functionalized building blocks. rsc.org A key aspect is the formation of the 15-membered ansa ring, which incorporates the biphenyl (B1667301) unit. thieme-connect.com Retrosynthetic analysis plays a crucial role in planning these syntheses, identifying key disconnections that simplify the synthetic route. researchgate.netrsc.org
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of this compound typically involves disconnecting the macrocyclic ring and the biaryl bond. rsc.orgslideshare.net One common retrosynthetic strategy envisions the molecule arising from a hydroxyornithine unit and an amino-acid derived biaryl precursor. rsc.org This approach allows for potential variability in the amino acid subunits. rsc.org Key disconnections often target the peptide bonds forming the cyclic structure and the carbon-carbon bond of the biphenyl moiety. rsc.orgsoton.ac.uk
Macrolactamization Strategies in Cyclic Peptide Construction
Macrolactamization is a critical step in constructing the cyclic peptide core of this compound. thieme-connect.comresearchgate.netrsc.org This involves forming an amide bond to close the linear peptide precursor into a ring. Various coupling reagents and reaction conditions have been explored to achieve high yields and minimize epimerization during this cyclization. researchgate.net One reported synthesis achieved the 15-membered ansa ring in high yield (85%) using ring closure of an appropriate linear pentafluorophenyl ester in a two-phase system without high dilution. thieme-connect.com
Catalytic Asymmetric Hydrogenation Protocols
Catalytic asymmetric hydrogenation protocols are employed to establish the correct stereochemistry at the α-carbons of the amino acid residues, particularly the non-proteinogenic ones like (S,S)-diisotyrosine. rsc.orgthieme-connect.comresearchgate.net Enantioselective hydrogenation of corresponding didehydroamino acids using specific catalysts, such as rhodium-DIPAMP or ruthenium-BINAP, has been reported to form the stereogenic centers with high diastereoisomeric excess. rsc.orgthieme-connect.com A kilogram-scale synthesis of a desoxy-biphenomycin B core utilized a double catalytic asymmetric hydrogenation protocol for the construction of the ansa-tripeptide precursor. researchgate.netscispace.comacs.org
Advanced Coupling Reactions in this compound Synthesis
The formation of the biaryl linkage is a central challenge in this compound synthesis, and palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. rsc.orgtdx.cat
Suzuki Coupling Methodologies
The Suzuki-Miyaura coupling reaction is a widely used methodology for constructing the biaryl unit in this compound synthesis. researchgate.netrsc.orgrsc.orgtdx.catnih.govmdpi.comunipi.itnih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid or ester with an aryl or vinyl halide or pseudohalide. researchgate.net In the context of this compound, Suzuki coupling has been used to couple amino-acid derived aryl halides or pseudohalides with arylboronic acids or esters. rsc.orgrsc.org Some syntheses have successfully employed Suzuki coupling of a free carboxylic acid and an aryl iodide. researchgate.netrsc.orgnih.gov Microwave-assisted intramolecular Suzuki-Miyaura cross-coupling has also been reported as a key step for macrocyclization in the synthesis of this compound. nih.gov
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has been successfully applied to enhance certain steps in the synthesis of this compound, particularly in the context of macrocyclization reactions. A concise total synthesis of this compound featured a key microwave-assisted intramolecular Suzuki-Miyaura reaction to form the 15-membered meta,meta-cyclophane core structure. acs.orgepfl.chnih.govfigshare.com This approach demonstrated the utility of microwave technology in facilitating challenging macrocyclization steps. The microwave-assisted intramolecular Suzuki-Miyaura cross-coupling reaction was reported as the first example of its kind for the formation of this specific macrocycle. acs.org
Key conditions for a microwave-assisted intramolecular Suzuki-Miyaura reaction in this compound synthesis included a reaction time of 30 minutes using a Discover microwave reactor with an irradiation power of 20 W and a ramp time of 2 minutes. acs.org
Development of this compound Analogues
The development of this compound analogues has been pursued to explore the relationship between structural modifications and biological activity. researchgate.netthieme-connect.com These studies often involve altering the amino acid composition or the biaryl moiety of the molecule. researchgate.netnih.gov
Modular Synthesis and Amino Acid Exchange Strategies
Modular synthesis approaches have been employed to facilitate the creation of this compound analogues. researchgate.netthieme-connect.com These strategies often involve the synthesis of key building blocks that can be coupled in a modular fashion. A flexible synthesis of this compound and several derivatives has been reported, utilizing a Suzuki coupling reaction and macrolactam formation as key transformations. researchgate.netnih.gov This procedure allowed for the exchange of the central amino acid, providing derivatives to investigate the influence of the polar side chain on biological activity, such as translation inhibition. researchgate.netnih.gov Another approach to a this compound analogue involved a double Heck coupling of a substituted biphenyl with protected amidoacrylates, followed by peptide bond formation for the incorporation of a central amino acid residue. researchgate.netrsc.orgrsc.org
Mechanistic Insights into Biphenomycin B Biological Activity
Molecular Target Identification of Biphenomycin B
Identifying the specific molecular target of an antibiotic is crucial for elucidating its mechanism of action and assessing its potential therapeutic applications. Research into this compound has aimed to pinpoint the cellular components with which it interacts to inhibit bacterial growth.
Ribosomal Binding and Translation Inhibition
Studies suggest that this compound interferes with bacterial protein synthesis, a vital process for bacterial survival. The ribosome, the cellular machinery responsible for translation, is a common target for many antibiotics. Research indicates that this compound and its derivatives can act as potent inhibitors of translation. researchgate.netuni-jena.deacs.org Investigations involving derivatives of this compound have explored the influence of structural modifications, particularly to the central amino acid, on translation inhibition, providing insights into the structural requirements for activity. researchgate.netuni-jena.de While specific details on the precise ribosomal binding site of this compound are not extensively detailed in the provided search results, the observed inhibition of translation strongly implicates the ribosome as a primary molecular target. researchgate.netuni-jena.deacs.org
Mechanisms of Antimicrobial Action
The antimicrobial action of this compound is primarily attributed to its ability to disrupt essential bacterial processes, particularly protein synthesis.
Spectrum of Antimicrobial Efficacy
This compound exhibits a notable spectrum of antimicrobial activity, being effective against a range of bacterial pathogens.
Activity against Gram-Positive Bacterial Pathogens
This compound has demonstrated potent antibacterial activities, particularly against Gram-positive bacteria. nih.govnih.govthieme-connect.com This includes efficacy against important Gram-positive pathogens. nih.govnih.govthieme-connect.com For instance, Biphenomycin A and B have been reported to show high antibiotic activities against Gram-positive, β-lactam-resistant bacteria. rsc.orgpsu.eduacs.orgrsc.org
Data on the activity against specific Gram-positive bacteria can be summarized as follows:
| Bacterial Species | Activity |
| Gram-positive bacteria | Potent |
| Staphylococcus aureus | Potent |
| Enterococcus faecalis | Potent |
| Streptococcus species | Potent |
| Beta-lactam resistant Gram-positive bacteria | High activity |
Efficacy against Gram-Negative and Beta-Lactam Resistant Strains
Beyond its activity against Gram-positive bacteria, this compound has also been noted for its efficacy against certain Gram-negative bacteria and strains resistant to beta-lactam antibiotics. researchgate.netrsc.org this compound was previously isolated and found to be a highly potent antibiotic against Gram-negative, β-lactam-resistant bacteria. researchgate.netrsc.org While Gram-negative bacteria often possess outer membranes that can limit antibiotic penetration, the observed activity of this compound against these strains, particularly resistant ones, suggests potential for overcoming some common resistance mechanisms. researchgate.netrsc.org The specific mechanisms by which this compound exerts activity against Gram-negative bacteria and overcomes beta-lactam resistance are not fully detailed in the provided information, but its reported potency against these challenging pathogens is significant. researchgate.netrsc.org
Structure Activity Relationship Sar Studies of Biphenomycin B and Analogues
Influence of Structural Modifications on Biological Potency
Structural modifications to the Biphenomycin B scaffold have been explored to understand their impact on biological potency, particularly concerning its inhibitory effects on bacterial translation nih.govresearchgate.net. These studies often involve the synthesis of derivatives with targeted alterations to specific regions of the molecule.
Role of Central Amino Acid Side Chains
Research has indicated that the nature of the central amino acid residues within the this compound structure plays a significant role in its biological activity. Studies involving the synthesis of derivatives have demonstrated that the "liberal exchange of the central amino acid" is a viable strategy for generating analogues. This approach has been specifically used to study the influence of the polar side chain of these central amino acids on translation inhibition nih.govresearchgate.net. While specific detailed findings on the impact of various side chains on potency are often presented within the primary literature, the ability to modify this position highlights its potential as a key determinant of activity. For instance, in studies of other peptide antibiotics like odilorhabdins, the importance of specific amino acid residues and their side chains for antibacterial activity and ribosome binding has been demonstrated, suggesting a similar principle may apply to this compound researchgate.netfrontiersin.org.
Design and Synthesis of this compound Derivatives for SAR Elucidation
The elucidation of this compound's SAR has heavily relied on the rational design and synthesis of various derivatives and analogues. Several synthetic strategies have been developed to access the core structure and introduce modifications. Key transformations in the synthesis of this compound and its derivatives often include the formation of the biphenyl (B1667301) linkage and the macrocyclic ring closure.
One prominent strategy involves the use of Suzuki coupling reactions to construct the biaryl moiety. This cross-coupling reaction has been employed in the total synthesis of this compound and its analogues, sometimes involving the coupling of halogenated and boronic acid-substituted amino acid derivatives acs.orgnih.govsemanticscholar.orgmdpi.com. Macrolactamization is another key step frequently utilized for closing the peptide ring to form the macrocycle acs.orgnih.govresearchgate.net.
The development of efficient and flexible synthetic routes is crucial for generating a diverse set of derivatives required for comprehensive SAR studies. Techniques like solid-phase peptide synthesis followed by cyclization have also been explored for creating cyclic peptide analogues acs.orgmdpi.com. The ability to readily synthesize analogues with specific modifications is fundamental to establishing clear relationships between structure and activity in the this compound series.
Table 1: Summary of Structural Modifications and Observed Effects on this compound Activity (Based on Available Data)
| Structural Modification | Location in this compound | Observed Effect on Biological Potency (Translation Inhibition) | Source(s) |
| Exchange of Central Amino Acid | Central amino acid position | Influence on translation inhibition | nih.govresearchgate.net |
| Disruption of Cyclic Conformation | Macrocyclic ring | Likely detrimental to activity (inferred from cyclic peptide properties) | researchgate.netacs.org |
Note: Detailed quantitative data on the impact of specific modifications was not consistently available across the provided search snippets. The table summarizes the general findings described.
Advanced Research Methodologies for Biphenomycin B Investigation
Analytical Techniques for Detection and Quantification
Accurate detection and quantification of Biphenomycin B in various matrices are fundamental steps in its study, from isolation and purification to biological assays.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection and Mass Spectrometry Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and its derivatives. The coupling of HPLC with sensitive detectors such as Diode Array Detection (DAD) and Mass Spectrometry (MS) provides enhanced analytical capabilities.
HPLC-MS experiments have been employed for the analysis of secondary metabolites from microorganisms, including the genus Streptomyces, which produces this compound. csic.es These analyses often utilize C18 columns and involve linear gradients of solvents like methanol (B129727) or acetonitrile (B52724) in water, typically with acidic modifiers such as trifluoroacetic acid (TFA), to achieve effective separation. csic.estdx.catrsc.orgpreprints.orgnih.gov Detection is commonly performed by monitoring UV absorbance at wavelengths relevant to the compound's chromophores, such as 210 nm or 220 nm, using a DAD. csic.esrsc.orgnih.gov
The integration of MS provides molecular weight information and fragmentation patterns, which are invaluable for confirming the identity and assessing the purity of this compound and related compounds. csic.estdx.catrsc.orgpreprints.orgnih.gov For instance, HPLC-ESI-MS analysis has been used to monitor macrocyclization reactions relevant to this compound synthesis, allowing for the detection of intermediates and the assessment of conversion efficiency. rsc.org LC-MS analysis has also been used to analyze the metabolome of producing strains, helping to identify and confirm the presence of specific compounds based on their retention times and mass spectra. preprints.org
An example of HPLC conditions used in the analysis of related compounds includes a Zorbax Eclipse plus C18 column with a linear gradient from 20% to 100% methanol in 8 minutes, with DAD analysis in the 200–600 nm range and the signal obtained at 220 nm. csic.es ESI-Positive mass spectrometry conditions might include a fragmentor voltage of 100 V and a mass range of m/z = 100–3200. csic.es
Computational Modeling and Docking Studies for Ligand-Target Interactions
Computational modeling and docking studies play a significant role in understanding the potential interactions between this compound and its biological targets. These in silico methods provide insights into the binding modes, affinities, and potential mechanisms of action.
Computational models and modeling studies have been applied in the investigation of biphenomycin. datapdf.com Docking studies are specifically mentioned in the context of research on this compound and its derivatives, suggesting their use in exploring how these compounds might bind to proteins or other biomolecules. acs.org While specific details of this compound docking studies are not extensively provided in the search results, the general application of this technique involves predicting the preferred orientation (binding pose) of a ligand (this compound) within a receptor's binding site and estimating the binding affinity. This can help researchers hypothesize about the molecular basis of its biological activity, such as its reported translation inhibition. researchgate.net Molecular modeling has also been used in conjunction with spectroscopic data, such as 2D NMR, to elucidate the structure of related compounds like biphenomycin A. acs.org
Isotopic Labeling and Mechanistic Pathway Tracing in Biosynthesis
Isotopic labeling is a powerful technique used to investigate the biosynthetic pathways of natural products. By incorporating stable isotopes into potential precursor molecules and feeding them to the producing organism, researchers can trace the fate of these atoms within the final product, this compound.
Historically, isotopic labeling has been employed to determine the biosynthetic origins of individual compounds through the targeted addition of labeled feedstocks. nih.gov This involves synthesizing potential precursors with isotopes like 13C, 15N, or 2H at specific positions and then analyzing the isolated this compound for the incorporation pattern of these isotopes, typically using techniques like NMR spectroscopy or mass spectrometry. nih.gov
While detailed isotopic labeling studies specifically on the biosynthesis of this compound are not explicitly described in the provided snippets, the methodology is highly relevant. The producing organism, Streptomyces griseorubiginosus, is known to produce secondary metabolites, and techniques like stable isotope labeling are used in the broader field of natural product discovery and linking metabolites to their biosynthetic gene clusters. csic.esnih.govuni-saarland.de The synthesis of isotopically labeled amino acids is a related area that supports biosynthetic studies by providing labeled building blocks. collectionscanada.gc.ca The application of stable isotope labeling allows researchers to understand which primary metabolites are incorporated into the complex structure of this compound and the sequence of enzymatic transformations involved in its biosynthesis.
Advanced Spectroscopic Techniques for Conformational Analysis
Understanding the three-dimensional structure and flexibility (conformation) of this compound is critical for relating its structure to its biological activity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, are indispensable for this purpose.
NMR spectroscopy is a primary tool for determining the solution-state conformation of this compound. Studies on biphenomycin have utilized NMR template analysis to predict conformational domains based on distance constraints derived from NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.netacs.org Two-dimensional NMR techniques are particularly useful for assigning resonances and identifying through-space correlations (NOEs) that provide information about the proximity of atoms, thus helping to define the molecule's folded structure. researchgate.netacs.orgacs.org For instance, 2D NMR spectroscopy, combined with molecular modeling, has been used to determine the structure of biphenomycin A. acs.org
Future Directions in Biphenomycin B Research
Exploration of Novel Analogues with Enhanced Biological Properties
The exploration of novel analogues of Biphenomycin B is a key area of future research aimed at improving its biological properties, such as potency, spectrum of activity, and pharmacokinetic profile. Synthetic efforts have already demonstrated the feasibility of creating this compound derivatives. nih.govresearchgate.net For instance, studies have reported the total synthesis of this compound and several derivatives, highlighting the use of key transformations like the Suzuki coupling reaction and macrolactam formation. nih.govresearchgate.net Liberal exchange of the central amino acid has been shown to influence translation inhibition, suggesting that modifications to the peptide sequence can impact biological activity. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction, a versatile tool for peptide diversification and cyclization, presents opportunities for generating this compound analogues with diversified structures and functions. researchgate.netmdpi.com By introducing halogen and boron groups onto amino acid side chains, the formation of biaryl products starting from two amino acids can be achieved, which is relevant to the biaryl bridge structure in this compound. mdpi.com Solid-phase synthesis techniques, which are valuable in combinatorial chemistry and high-throughput screening, can be adapted for the synthesis of this compound analogues, allowing for the creation of libraries of compounds for biological evaluation. semanticscholar.orgtdx.cat
Research on other macrocyclic peptides and antimicrobial peptides (AMPs) provides insights for this compound analogue design. Cyclic peptides, in general, tend to show higher stability, membrane permeability, and oral bioavailability compared to their linear counterparts. researchgate.netresearchgate.net Strategies employed for diversifying other peptide-based therapeutics, such as modifying amino acid side chains or incorporating non-natural amino acids, could be applied to this compound.
Combinatorial Biosynthesis Approaches for Diversification
Combinatorial biosynthesis offers a powerful avenue for generating diverse this compound structures by manipulating the biosynthetic machinery of the producing organism, Streptomyces griseorubiginosus. mdpi.com While the detailed biosynthesis of the biaryl bridge in this compound has been studied krisp.org.za, combinatorial biosynthesis approaches could involve modifying the genes responsible for the synthesis of the peptide backbone, the biaryl moiety, or post-translational modifications.
By altering the substrate specificity of the enzymes involved or introducing genes from other biosynthetic pathways, novel this compound analogues with potentially altered or enhanced biological activities could be produced. This approach complements synthetic chemistry efforts by providing access to structural diversity that may be difficult to achieve solely through chemical synthesis.
Examples from other natural product classes demonstrate the success of combinatorial biosynthesis in generating diverse libraries of compounds with improved properties. Applying similar strategies to the this compound biosynthetic pathway could lead to the discovery of new congeners with superior antimicrobial profiles.
Integration with Emerging Antimicrobial Strategies
Integrating this compound with emerging antimicrobial strategies could help address the challenge of antibiotic resistance and expand its therapeutic utility. Given the increasing prevalence of multidrug-resistant bacteria researchgate.net, combination therapies are becoming increasingly important.
Research into the mechanism of action of this compound, which involves disturbing the proton motive force and breaking down components of the cell wall peptidoglycan krisp.org.za, can inform strategies for combining it with other antimicrobial agents that have complementary mechanisms. For example, combining this compound with agents that target different bacterial pathways, such as protein synthesis inhibitors or membrane-disrupting compounds, could lead to synergistic effects and help prevent the development of resistance.
Furthermore, novel delivery systems or formulations could be explored to enhance the efficacy and reduce potential toxicity of this compound. The development of antimicrobial peptides and similar compounds is an active area of research for combating resistance, and insights from these fields could be applied to this compound. researchgate.netresearchgate.net Strategies such as conjugating this compound to targeting molecules or encapsulating it in nanoparticles could improve its delivery to infection sites and reduce systemic exposure.
The potential for combining biphenomycin compounds with other agents has been explored in the context of mastitis treatment, where a novel biphenomycin compound showed antimicrobial efficacy against key mastitis-inducing pathogens. researchgate.net This highlights the potential for synergistic applications.
Q & A
Q. What are the established synthetic routes for Biphenomycin B?
this compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A validated protocol involves using Boc-protected 4-iodo-L-proline as the starting material, (L7)PdCl₂ as the catalyst, K₂CO₃ as the base, and toluene/H₂O as the solvent under microwave heating (110°C, 30 minutes), achieving a 45% yield. Subsequent deprotection with BCl₃ and LiOH yields the final product . Researchers must document reaction conditions, catalyst systems, and purification steps in detail to ensure reproducibility .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography is recommended for absolute configuration determination. For novel derivatives, elemental analysis and spectroscopic data must align with theoretical predictions .
Q. What is the known mechanism of action of this compound against bacterial targets?
this compound inhibits bacterial cell wall synthesis by targeting peptidoglycan transpeptidases. Researchers should validate this mechanism using minimum inhibitory concentration (MIC) assays, time-kill curves, and comparative studies with known β-lactam antibiotics. Literature reviews using databases like PubMed and SciFinder, guided by search strategies similar to EPA’s biphenyl assessment (Table B-1 in ), are essential to contextualize findings .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction to improve this compound yields?
Systematic optimization involves:
- Ligand screening : Testing dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to enhance catalytic activity.
- Solvent systems : Evaluating polar aprotic solvents (e.g., DMF) or biphasic mixtures to stabilize intermediates.
- Temperature control : Replacing microwave heating with oil-bath heating for better scalability. Experimental design should include ≥3 replicates per condition and statistical analysis of yield variability .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?
Contradictions may arise from methodological differences (e.g., assay protocols, bacterial strains). To address this:
- Cross-validation : Replicate experiments using standardized CLSI/MIC guidelines.
- Meta-analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses and identify confounding variables .
- Statistical controls : Use false discovery rate (FDR) correction to minimize Type I errors in multi-parametric studies .
Q. What statistical methods should be employed to control for false discoveries in high-throughput screening of this compound derivatives?
For large datasets (e.g., 10,000+ compounds), apply:
- Benjamini-Hochberg procedure : Controls FDR at 5% by ranking p-values and adjusting significance thresholds .
- Power analysis : Ensure sample sizes are sufficient to detect effect sizes ≥0.8 with 80% power.
- Replication tiers : Prioritize compounds with consistent activity across ≥2 independent assays .
Methodological Guidelines
- Reproducibility : Document experimental protocols in line with journal requirements (e.g., Advanced Journal of Chemistry, Section B) .
- Data interpretation : Discuss limitations (e.g., solvent interference in bioassays) and compare results with prior studies using frameworks from .
- Ethical compliance : For in vivo studies, follow institutional guidelines for animal/human subject protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
